methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 5-methyl-2-phenyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCIHCDLVYSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378990 | |
| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7673-93-0 | |
| Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
DBU-Promoted Cycloaddition of β-Ketoesters and Azides
A robust method for synthesizing this compound involves the reaction of phenyl azides with methyl acetoacetate derivatives under basic conditions:
-
- React phenyl azide (or substituted phenyl azides) with methyl acetoacetate in acetonitrile solvent.
- Add DBU as a base catalyst (1.2 equivalents).
- Stir the reaction mixture at 50 °C overnight.
- Evaporate the solvent and purify the product by flash column chromatography using methanol/dichloromethane/acetic acid mixtures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
- Phenyl azides react with alkynes bearing ester groups to form the methyl ester-substituted triazole.
- The reaction is typically performed under mild conditions with copper catalysts such as Cu(I) salts or Cu(OTf)2 with ligands.
- Aerobic oxidative coupling can be used to enhance yields and selectivity.
Alternative Metal-Free Methods
- Some reports describe iodine-catalyzed synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines without metal catalysts, using oxidants like tert-butyl benzoate peroxide. This method can produce diaryl-substituted triazoles with moderate to good yields but may require optimization for methyl ester derivatives.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| DBU-Promoted β-Ketoester + Azide | Phenyl azide, methyl acetoacetate, DBU | MeCN, 50 °C, overnight | 50–85 | Mild conditions, good yields | Requires base, longer reaction time |
| CuAAC | Phenyl azide, alkyne ester, Cu catalyst | Room temp to 60 °C, aerobic | 70–90 | High regioselectivity, mild | Requires copper catalyst |
| Iodine-catalyzed (metal-free) | N-tosylhydrazones, anilines, I2, TBPB | Moderate temp, oxidant present | ~80 | Metal-free, ecofriendly | Limited substrate scope |
Research Findings and Notes
The DBU-promoted method is well-documented for producing 5-methyl-1,2,3-triazole derivatives with ester functionality, including methyl esters, with good purity and yields.
CuAAC remains the gold standard for regioselective triazole synthesis, and temperature modulation can influence product distribution, which is critical for obtaining the 2-phenyl substitution pattern.
Substituent effects on the phenyl ring influence reaction rates and yields; electron-donating groups generally enhance yields, while electron-withdrawing groups may require longer reaction times or modified conditions.
Purification is typically achieved by flash column chromatography using solvent systems such as petroleum ether/ethyl acetate or methanol/dichloromethane/acetic acid mixtures, depending on the polarity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, research indicates that modifications to the triazole ring can enhance antimicrobial efficacy against resistant strains .
Anticancer Properties:
Recent investigations into the anticancer potential of this compound have yielded promising results. The compound has been evaluated for its ability to induce apoptosis in cancer cells through the activation of specific pathways. In vitro studies demonstrate that this compound can significantly reduce cell viability in certain cancer cell lines .
Case Study: Synthesis of Rhodamine Derivative
A novel derivative of rhodamine B was synthesized using this compound as a precursor. This derivative exhibited a selective chromogenic response to mercury ions, showcasing the compound's utility in developing sensor materials for environmental monitoring .
Material Science Applications
Polymer Chemistry:
this compound serves as a valuable building block in polymer synthesis. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has highlighted its effectiveness in improving the performance of polyurethanes and other thermoplastic elastomers .
Nanotechnology:
In nanotechnology, this compound is utilized in the functionalization of nanoparticles. Its ability to form stable complexes with metal ions allows for the development of nanomaterials with tailored properties for applications in catalysis and drug delivery systems .
Comparative Data Table
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |
| Anticancer agents | Induces apoptosis in cancer cell lines | |
| Material Science | Polymer additives | Enhances thermal stability and mechanical strength |
| Nanoparticle functionalization | Improves catalytic activity and drug delivery |
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and uric acid . This inhibition reduces the production of uric acid, which is beneficial in the treatment of gout.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₁N₃O₂
- Functional Groups : Methyl ester (COOCH₃), phenyl, and methyl substituents.
Structural Variations and Electronic Effects
Triazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate with structurally analogous compounds:
Table 1: Structural and Functional Group Comparisons
Table 2: Bioactivity Comparisons
Physicochemical Properties
- Lipophilicity : Methyl esters (e.g., target compound) generally exhibit higher logP values than carboxylic acids, favoring passive diffusion across biological membranes .
- Solubility : Hydroxyl or polar substituents (e.g., hydroxypyridazinyl in ) improve aqueous solubility, while trifluoromethyl or nitro groups reduce it .
- Stability: Electron-withdrawing groups (Cl, CF₃, NO₂) enhance chemical stability but may increase metabolic resistance in vivo .
Biological Activity
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate (CAS: 7673-93-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C11H11N3O2
- Molecular Weight : 217.23 g/mol
- Purity : 95% .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate phenyl and triazole derivatives under controlled conditions. Variations in substituents on the phenyl ring can lead to different biological activities. For example, derivatives such as 5-(4-methoxyphenyl)-1H-indoles have been synthesized and evaluated for their biological effects, indicating that structural modifications can enhance specific activities .
Biological Activities
This compound exhibits a range of biological activities:
Antioxidant Activity
Research has shown that triazole derivatives possess antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways. The minimum inhibitory concentration (MIC) values for several bacterial strains have been reported in the literature .
Anticancer Potential
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole derivatives have been evaluated for their anticancer properties. For instance, compounds derived from this triazole structure have shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies revealed IC50 values in the nanomolar range for certain cancer cell lines .
Xanthine Oxidase Inhibition
A notable application of this compound is its role as a xanthine oxidase inhibitor. In vitro assays have shown that certain derivatives exhibit potent inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production. This property suggests potential therapeutic use in treating gout and hyperuricemia .
Study on Anticancer Activity
In a study conducted by Maghraby et al., a series of triazole derivatives were synthesized and tested for their anticancer properties. The results indicated that some derivatives exhibited significant cytotoxicity against breast cancer cells with IC50 values as low as 0.25 µM. Mechanistic studies suggested that these compounds induce apoptosis through the mitochondrial pathway .
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of methyl 5-methyl-2-phenyl-2H-1,2,3-triazole against both Gram-positive and Gram-negative bacteria. The compound showed effective inhibition with MIC values ranging from 8 to 32 µg/mL depending on the bacterial strain tested .
Data Summary Table
| Activity | Method | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging | Effective scavenging activity observed |
| Antimicrobial | MIC Testing | MIC values: 8–32 µg/mL |
| Anticancer | Cell Viability Assay | IC50 values: ~0.25 µM against breast cancer |
| Xanthine Oxidase Inhibition | Enzymatic Assays | Potent inhibition observed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate, and how can their efficiencies be methodologically compared?
- Answer: The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate, phenylhydrazine, and dimethylformamide dimethyl acetal (DMF-DMA), followed by ester hydrolysis and subsequent methylation . Efficiency comparisons should involve metrics like yield, purity (via HPLC or NMR), reaction time, and environmental impact (e.g., solvent toxicity). For example, basic hydrolysis conditions (e.g., NaOH vs. KOH) may alter reaction rates or side-product formation, necessitating kinetic studies . Statistical methods like Design of Experiments (DoE) can systematically compare variables such as temperature, catalyst loading, and solvent systems .
Q. How should researchers approach the structural elucidation of this compound when encountering conflicting spectral data (e.g., NMR, IR)?
- Answer: Conflicting spectral data require cross-validation using complementary techniques. For instance:
- NMR discrepancies: Compare experimental H/C NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .
- IR inconsistencies: Analyze functional group vibrations (e.g., ester C=O stretch ~1700–1750 cm) alongside synthetic intermediates to trace potential contamination or tautomerism .
- Mass spectrometry: Confirm molecular weight and fragmentation patterns via high-resolution mass spectrometry (HRMS) .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Answer: Stability studies should include:
- Thermal stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Photostability: Expose samples to UV-Vis light and monitor degradation via HPLC .
- Humidity sensitivity: Store at controlled relative humidity (e.g., 40%, 75%) and track crystallization or hydrolysis using FTIR .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the reactivity and stability of this triazole derivative under catalytic or biological conditions?
- Answer:
- Reactivity prediction: Use quantum mechanical calculations (e.g., DFT) to map reaction pathways, such as nucleophilic attack at the ester group or triazole ring opening. Transition state analysis can identify kinetic barriers .
- Solvent effects: Conduct molecular dynamics (MD) simulations to study solvation effects on stability .
- Docking studies: For biological applications, dock the compound into target protein active sites (e.g., enzymes) using software like AutoDock Vina to predict binding affinities .
Q. How can statistical experimental design (e.g., DoE) be applied to optimize the synthesis of this compound, particularly when scaling from milligram to gram quantities?
- Answer:
- Screening experiments: Use fractional factorial designs to identify critical factors (e.g., reagent stoichiometry, temperature) affecting yield .
- Response surface methodology (RSM): Model interactions between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- Scale-up challenges: Address mass/heat transfer limitations by correlating lab-scale data with pilot plant trials, adjusting agitation rates or cooling profiles .
Q. What methodologies are effective in resolving contradictions between theoretical predictions and experimental results regarding the compound’s bioactivity or reaction mechanisms?
- Answer:
- Mechanistic studies: Use isotopic labeling (e.g., C or H) to trace reaction pathways and validate computational models .
- In situ spectroscopy: Employ techniques like Raman or real-time NMR to monitor intermediate formation during reactions .
- Biological assays: Compare computational binding scores (e.g., docking) with in vitro enzyme inhibition data, adjusting force field parameters to improve predictive accuracy .
Q. How can researchers leverage hybrid computational-experimental approaches to design derivatives with enhanced properties (e.g., solubility, potency)?
- Answer:
- Structure-activity relationship (SAR): Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the phenyl ring) and correlate with properties like logP (lipophilicity) or IC values .
- Machine learning: Train models on existing data to predict untested derivatives’ performance, iteratively refining synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
